molecular formula C8H9ClFNO B13600412 (2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL

(2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL

Katalognummer: B13600412
Molekulargewicht: 189.61 g/mol
InChI-Schlüssel: MAAKPHKPCJWCKZ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the amino group or further reduce the phenyl ring.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a fully reduced phenyl ring or removal of the amino group.

    Substitution: Introduction of new functional groups such as hydroxyl, alkyl, or amino groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism by which (2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate biological pathways and influence cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(2-chlorophenyl)ethan-1-OL: Lacks the fluorine atom, which may affect its reactivity and interactions.

    2-Amino-2-(3-fluorophenyl)ethan-1-OL: The position of the fluorine atom is different, leading to variations in chemical behavior and biological effects.

Uniqueness

(2R)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-OL is unique due to its specific stereochemistry and the presence of both chlorine and fluorine substituents on the phenyl ring

Eigenschaften

Molekularformel

C8H9ClFNO

Molekulargewicht

189.61 g/mol

IUPAC-Name

(2R)-2-amino-2-(2-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI-Schlüssel

MAAKPHKPCJWCKZ-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)F)Cl)[C@H](CO)N

Kanonische SMILES

C1=CC(=C(C(=C1)F)Cl)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.